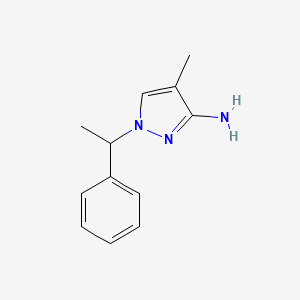

4-methyl-1-(1-phenylethyl)-1H-pyrazol-3-amine

Description

Propriétés

IUPAC Name |

4-methyl-1-(1-phenylethyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-9-8-15(14-12(9)13)10(2)11-6-4-3-5-7-11/h3-8,10H,1-2H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIPICRBLGVTJKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1N)C(C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1-(1-phenylethyl)-1H-pyrazol-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 4-methyl-1H-pyrazole-3-carboxylic acid with 1-phenylethylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-methyl-1-(1-phenylethyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

Reduction: Formation of reduced derivatives such as alcohols or amines.

Substitution: Formation of halogenated or alkylated pyrazole derivatives.

Applications De Recherche Scientifique

4-methyl-1-(1-phenylethyl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of 4-methyl-1-(1-phenylethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparaison Avec Des Composés Similaires

Substituent Variations and Key Properties

The following table summarizes structural analogs of 4-methyl-1-(1-phenylethyl)-1H-pyrazol-3-amine, highlighting differences in substituents, molecular weights, and applications:

Activité Biologique

4-Methyl-1-(1-phenylethyl)-1H-pyrazol-3-amine is a pyrazole derivative recognized for its diverse biological activities and potential therapeutic applications. This compound features a unique structure that includes a methyl group and a phenethyl substituent, which enhances its reactivity and interaction with biological targets. The molecular formula of this compound is C12H15N3, with a molecular weight of approximately 201.27 g/mol .

Biological Activity Overview

The biological activity of this compound has been investigated across various domains, particularly in medicinal chemistry. Its potential applications include:

- Antimicrobial Properties : Studies have indicated that pyrazole derivatives, including this compound, exhibit moderate antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory properties, potentially acting as an inhibitor of pro-inflammatory cytokines .

- Neurological Applications : Research suggests that it may influence neurological pathways, making it a candidate for the treatment of conditions like anxiety and depression .

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. It may function as an inhibitor or modulator of these targets, leading to various biological effects. For instance, it has been noted to engage with the p38 MAP kinase pathway, which is crucial in inflammatory responses .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Methyl-1H-pyrazol-3-amine | Lacks phenylethyl group | Different chemical properties |

| 1-(1-phenylethyl)-1H-pyrazole | Contains phenylethyl group | Moderate antimicrobial activity |

The combination of the methyl and phenylethyl groups in this compound enhances its versatility in research and potential therapeutic applications .

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of various pyrazole derivatives, this compound was tested against standard bacterial strains. The results indicated minimum inhibitory concentrations (MIC) ranging from 125 to 250 μg/mL, demonstrating its potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Potential

Another investigation focused on the anti-inflammatory effects of this compound through in vitro assays measuring cytokine release. The results showed significant inhibition of TNF-alpha production at concentrations as low as 0.05 μM, suggesting strong anti-inflammatory activity .

Future Directions

Given its promising biological activities, further research is warranted to explore the pharmacological potential of this compound. Areas for future investigation include:

- In Vivo Studies : Conducting animal studies to evaluate the therapeutic efficacy and safety profile.

- Structure–Activity Relationship (SAR) : Understanding how structural modifications affect biological activity could lead to more potent derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-methyl-1-(1-phenylethyl)-1H-pyrazol-3-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, describes a reduction method using zinc powder and NHCl in THF/MeOH to convert 3-nitro-1-(1-phenylethyl)-1H-pyrazole to the amine derivative (67% yield). Key parameters include temperature (80°C for 6 hours) and solvent choice, which minimize side reactions. Lower yields (<20%) are observed in copper-catalyzed coupling reactions (), likely due to steric hindrance from the 1-phenylethyl group. Purification via silica gel chromatography with EtOAc/hexanes is standard .

Q. How is structural characterization of this compound performed, and what spectral signatures are critical?

- Methodological Answer : H NMR (300 MHz, CDCl) shows distinct signals: δ 7.39–7.04 (m, aromatic protons), 5.59 (d, pyrazole C-H), and 1.78 ppm (d, CH from phenylethyl group). NH protons appear as a broad singlet (~3.83 ppm) but may exchange with DO. IR spectroscopy confirms NH stretches at ~3448–3278 cm. HRMS (ESI) m/z 215 [M+H] validates molecular weight (). X-ray crystallography (e.g., ) resolves stereoelectronic effects of the phenylethyl substituent on pyrazole ring planarity .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound across studies?

- Methodological Answer : Discrepancies in antibacterial or antitumor activity (e.g., vs. 21) often arise from assay conditions (e.g., bacterial strain variability, MIC thresholds). To standardize results:

- Use a panel of Gram-positive/negative strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922).

- Normalize cytotoxicity data via MTT assays () against HEK-293 or HepG2 cells.

- Apply multivariate analysis (e.g., PCA) to correlate substituent electronic effects (logP, Hammett σ) with activity trends .

Q. How can computational modeling optimize the compound’s selectivity for kinase targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to map interactions with ATP-binding pockets (e.g., CDK2 or JAK3 kinases). The 1-phenylethyl group shows hydrophobic complementarity with Leu83 (CDK2) but may clash with bulkier residues in off-target kinases.

- MD Simulations : GROMACS simulations (100 ns) reveal stable H-bonding between the pyrazole NH and kinase catalytic Lys33. Free-energy perturbation (FEP) quantifies binding affinity changes upon methyl/phenyl substitutions .

Q. What crystallographic challenges arise during structure determination, and how are they mitigated?

- Methodological Answer : The phenylethyl substituent introduces disorder in crystal lattices. Strategies include:

- Cryocooling : Data collection at 173 K () reduces thermal motion.

- Twinned Data Refinement : SHELXL ( ) handles pseudo-merohedral twinning via BASF parameter adjustment.

- Hydrogen Bonding : Co-crystallization with acetic acid stabilizes NH⋯O interactions, improving diffraction resolution (<1.0 Å) .

Method Development Questions

Q. What analytical workflows ensure purity assessment in complex reaction mixtures?

- Methodological Answer :

- HPLC-DAD : Use a C18 column (5 μm, 4.6 × 150 mm) with gradient elution (MeCN:HO + 0.1% TFA). Retention time: ~8.2 min ().

- LC-MS/MS : Monitor m/z 215 → 152 (pyrazole fragment) for quantification. LOD: 0.1 ng/mL.

- NMR Purity : Integrate residual solvent peaks (e.g., DMSO at 2.50 ppm) against compound signals .

Q. How are structure-activity relationship (SAR) studies designed to explore the 1-phenylethyl substituent’s role?

- Methodological Answer :

- Analog Synthesis : Replace phenylethyl with cyclopropyl () or 2-fluorophenyl ( ) groups.

- Biological Testing : Compare IC values in enzyme assays (e.g., carbonic anhydrase inhibition in ).

- Electrostatic Potential Maps : DFT calculations (B3LYP/6-31G*) reveal electron-deficient regions at C-NH, guiding derivatization (e.g., sulfonamide formation in ) .

Key Research Gaps

- Metabolic Stability : No data on CYP450 isoform interactions (e.g., CYP3A4 inhibition).

- In Vivo Toxicity : Limited pharmacokinetic studies beyond in vitro models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.